molecular formula C11H21NO B3024956 4-(Cyclohexyloxy)piperidine CAS No. 303975-02-2

4-(Cyclohexyloxy)piperidine

Cat. No.: B3024956
CAS No.: 303975-02-2
M. Wt: 183.29 g/mol
InChI Key: UUKHAODJZMXSOX-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a cyclohexyloxy group at the fourth position

Mechanism of Action

Target of Action

4-(Cyclohexyloxy)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to interact with various targets, including odorant receptors (ORs) and ionotropic receptors (IR) in insects . These receptors are part of the olfactory system, which insects use to recognize host cues .

Mode of Action

It is presumed that these compounds interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the normal functioning of the insect, making piperidine derivatives effective as insect repellents .

Biochemical Pathways

Piperidine derivatives, including this compound, are thought to affect several biochemical pathways. In biosynthesis, D1-piperideine, a piperidine derivative, plays a key role as a common intermediate, giving rise to a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate as the precursor to cyclize into D1-piperideine .

Pharmacokinetics

The pharmacokinetics of this compound and other piperidine derivatives have been studied. For example, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and its cis-isomer (c-AUCB), two piperidine-containing inhibitors, showed higher plasma concentrations and more drug-like properties than other piperidine derivatives . The oral bioavailability of t-AUCB was found to be 68 ± 22% .

Result of Action

Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)piperidine typically involves the reaction of piperidine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where piperidine reacts with cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a precursor in the development of drugs targeting neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.

    Cyclohexanol: An alcohol with a six-membered cyclohexane ring, used as a solvent and in the production of nylon.

    4-Piperidinol: A piperidine derivative with a hydroxyl group at the fourth position, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 4-(Cyclohexyloxy)piperidine is unique due to the presence of both a piperidine ring and a cyclohexyloxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-cyclohexyloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHAODJZMXSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303975-02-2
Record name 4-(cyclohexyloxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(2-cyclohexenyloxy)-N-(benzyloxycarbonyl)piperidine (3.80 g), and 10% palladium on carbon (50% wet) (1.0 g) in methanol (40 ml) was hydrogenated under an atmospheric pressure of hydrogen at ambient temperature for 6 hours. The catalyst was filtered off, and the filtrate was evaporated in vacua and dried in vacuo to give 4-(cyclohexyloxy)piperidine (2.42 g).
Name
4-(2-cyclohexenyloxy)-N-(benzyloxycarbonyl)piperidine
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohexyloxy)piperidine
Reactant of Route 2
4-(Cyclohexyloxy)piperidine
Reactant of Route 3
4-(Cyclohexyloxy)piperidine
Reactant of Route 4
4-(Cyclohexyloxy)piperidine
Reactant of Route 5
4-(Cyclohexyloxy)piperidine
Reactant of Route 6
4-(Cyclohexyloxy)piperidine

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